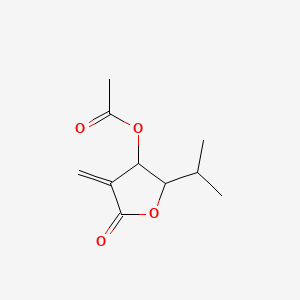
2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-5-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-5-(1-methylethyl)- is a complex organic compound that belongs to the furanone family This compound is characterized by its unique structure, which includes a furanone ring with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-5-(1-methylethyl)- typically involves multiple steps. One common method includes the reaction of a suitable precursor with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and efficiency, often employing continuous flow reactors and advanced purification methods to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halides, amines; presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-5-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2(3H)-Furanone, 4-hydroxy-3-methyl-5-(1-methylethyl)
- 2(3H)-Furanone, 4-(methoxy)-3-methylene-5-(1-methylethyl)
- 2(3H)-Furanone, 4-(ethoxy)-3-methylene-5-(1-methylethyl)
Uniqueness
2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-5-(1-methylethyl)- is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and potential applications, setting it apart from other similar compounds. The presence of the acetyloxy group, in particular, enhances its reactivity and makes it a valuable intermediate in various synthetic processes.
Propiedades
Número CAS |
76299-62-2 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
(4-methylidene-5-oxo-2-propan-2-yloxolan-3-yl) acetate |
InChI |
InChI=1S/C10H14O4/c1-5(2)8-9(13-7(4)11)6(3)10(12)14-8/h5,8-9H,3H2,1-2,4H3 |
Clave InChI |
TUBGNZVAFJGQGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(C(=C)C(=O)O1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





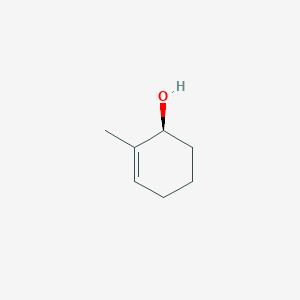
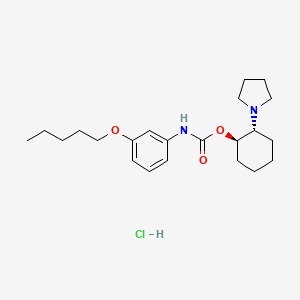
![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)
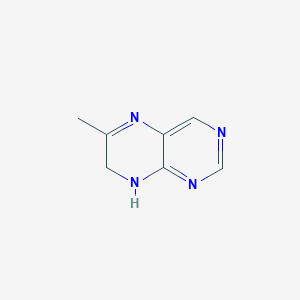

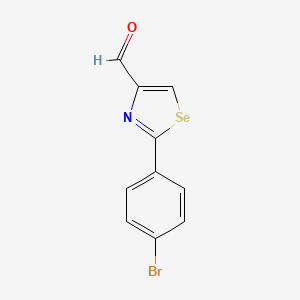
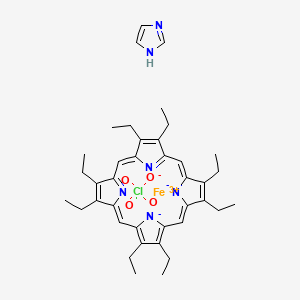
![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)


